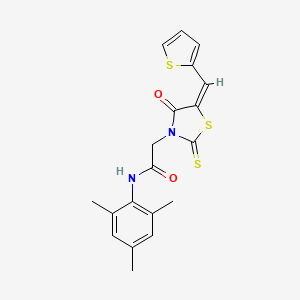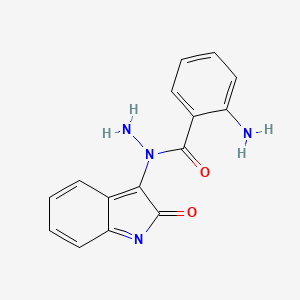![molecular formula C19H22N4S B12152093 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12152093.png)
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring, a pyridyl group, and a tert-butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. The final step often involves the formation of the thioether linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Reduced pyridyl derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and pyridyl group are often involved in interactions with biological macromolecules, while the thioether linkage can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(3-pyridyl)-1,2,4-triazole
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(2-pyridyl)-1,2,4-triazole
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,3-triazole
Uniqueness
The unique combination of the triazole ring, pyridyl group, and tert-butyl-substituted phenyl group in 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole imparts distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N4S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H22N4S/c1-19(2,3)16-7-5-14(6-8-16)13-24-18-22-21-17(23(18)4)15-9-11-20-12-10-15/h5-12H,13H2,1-4H3 |
InChI Key |
BCHPDWOONRTFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152010.png)
![2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12152016.png)
![5-(4-Ethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152017.png)
![6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12152018.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12152025.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12152042.png)
![(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152050.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12152051.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12152058.png)
![5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline](/img/structure/B12152062.png)


![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12152088.png)
